(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol
Overview
Description
(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both imidazole and pyridine rings in its structure makes it a valuable scaffold for the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Temperature: Elevated temperatures are often required to facilitate the condensation reaction.
Reaction time: The reaction is generally completed within a short period due to the efficiency of microwave irradiation.
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave reactors to ensure consistent and high yields. The use of α-bromoketones and 2-aminopyridine as starting materials remains the same, but the process is optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products:
Oxidation products: Ketones or aldehydes.
Reduction products: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution products: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways involved: The compound can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes or block receptor sites, thereby altering cellular processes.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its wide range of biological activities.
2-Methylimidazo[1,2-a]pyridine: Similar structure but lacks the hydroxyl group.
8-Hydroxyimidazo[1,2-a]pyridine: Similar structure but lacks the methyl group.
Uniqueness: (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-8-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-5-11-4-2-3-8(6-12)9(11)10-7/h2-5,12H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZYILOUKSPGIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272492 | |
Record name | 2-Methylimidazo[1,2-a]pyridine-8-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85333-34-2 | |
Record name | 2-Methylimidazo[1,2-a]pyridine-8-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85333-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylimidazo[1,2-a]pyridine-8-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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